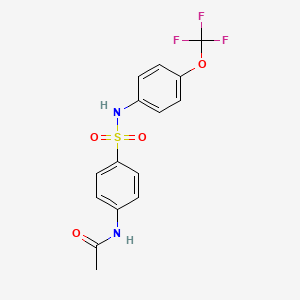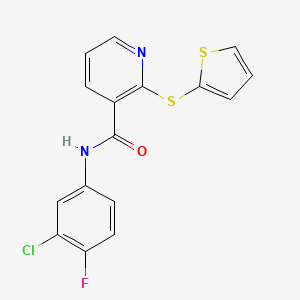
2-Fluoro-2-methylpropanal
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Fluoro-2-methylpropanal is an organic compound with the molecular formula C4H7FO It is a fluorinated aldehyde, characterized by the presence of a fluorine atom and a methyl group attached to the same carbon atom as the aldehyde group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
2-Fluoro-2-methylpropanal can be synthesized through several methods. One common approach involves the fluorination of 2-methylpropanal using a fluorinating agent such as Selectfluor or N-fluorobenzenesulfonimide (NFSI). The reaction typically takes place under mild conditions, often at room temperature, and in the presence of a suitable solvent like acetonitrile.
Another method involves the hydrolysis of 2-fluoro-2-methylpropyl chloride. This reaction requires the use of a base, such as sodium hydroxide, and proceeds under aqueous conditions to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to handle fluorinating agents safely. The choice of method depends on factors such as cost, yield, and environmental considerations.
Analyse Des Réactions Chimiques
Types of Reactions
2-Fluoro-2-methylpropanal undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid, 2-fluoro-2-methylpropanoic acid, using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to the corresponding alcohol, 2-fluoro-2-methylpropanol, using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions. For example, treatment with a nucleophile like sodium methoxide can replace the fluorine atom with a methoxy group.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Sodium methoxide (NaOCH3), other nucleophiles
Major Products Formed
Oxidation: 2-Fluoro-2-methylpropanoic acid
Reduction: 2-Fluoro-2-methylpropanol
Substitution: Various substituted derivatives depending on the nucleophile used
Applications De Recherche Scientifique
2-Fluoro-2-methylpropanal has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of fluorinated compounds, which are valuable in medicinal chemistry and materials science.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving aldehydes and fluorinated substrates.
Medicine: Fluorinated aldehydes like this compound are investigated for their potential as intermediates in the synthesis of pharmaceuticals, including antiviral and anticancer agents.
Industry: It is used in the production of specialty chemicals and as a precursor for the synthesis of agrochemicals and other industrial products.
Mécanisme D'action
The mechanism of action of 2-fluoro-2-methylpropanal involves its reactivity as an aldehyde and the influence of the fluorine atom. The aldehyde group is highly reactive and can participate in nucleophilic addition reactions, forming various adducts. The presence of the fluorine atom can enhance the compound’s reactivity by increasing the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack.
In biological systems, this compound can interact with enzymes that catalyze aldehyde transformations, potentially inhibiting or modifying their activity. The exact molecular targets and pathways depend on the specific biological context and the nature of the enzyme involved.
Comparaison Avec Des Composés Similaires
2-Fluoro-2-methylpropanal can be compared with other fluorinated aldehydes and related compounds:
2-Fluoroacetaldehyde: Similar in structure but lacks the methyl group, making it less sterically hindered.
2-Fluoro-2-methylpropanoic acid: The oxidized form of this compound, with different reactivity and applications.
2-Fluoro-2-methylpropanol: The reduced form, which has different physical and chemical properties due to the presence of the hydroxyl group instead of the aldehyde group.
Propriétés
IUPAC Name |
2-fluoro-2-methylpropanal |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7FO/c1-4(2,5)3-6/h3H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLXZRTVCHHTNIY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C=O)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7FO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
90.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![ethyl 2-(2-(6-benzyl-2-methyl-5,7-dioxo-6,7-dihydro-2H-pyrazolo[4,3-d]pyrimidin-4(5H)-yl)acetamido)benzoate](/img/structure/B2485812.png)

![7-(2-Ethoxyethyl)-1,3-dimethyl-8-[(4-methylpiperidin-1-yl)methyl]purine-2,6-dione](/img/structure/B2485815.png)

![1-[4-(Trifluoromethyl)pyrimidin-2-yl]azetidine-3-carbonitrile](/img/structure/B2485821.png)
![4-chloro-3-methyl-N-(4-nitrophenyl)-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B2485822.png)
![N-((2-(2-oxopyrrolidin-1-yl)pyridin-4-yl)methyl)benzo[c][1,2,5]thiadiazole-4-sulfonamide](/img/structure/B2485823.png)

![4-{6-[4-(5-Methylpyrimidin-2-yl)piperazin-1-yl]pyridazin-3-yl}morpholine](/img/structure/B2485825.png)

![N-[2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl]-4-methylbenzene-1-sulfonamide](/img/structure/B2485827.png)

![N-[[2-(Dimethylamino)pyridin-3-yl]methyl]-5-fluoro-4-methylpyridine-2-carboxamide](/img/structure/B2485831.png)
